molecular formula C14H18F3NO2S B6624191 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine

1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine

Cat. No.: B6624191
M. Wt: 321.36 g/mol
InChI Key: NZAVVYVBOQLEDJ-UHFFFAOYSA-N
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Description

1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of an ethylsulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a trifluoromethyl group

Preparation Methods

The synthesis of 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethylsulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring with ethylsulfonyl chloride under basic conditions.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the piperidine ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the sulfonyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, forming new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and substituted trifluoromethyl derivatives .

Scientific Research Applications

1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine exerts its effects involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine can be compared with similar compounds such as:

    1-(4-Methylsulfonylphenyl)-4-(trifluoromethyl)piperidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    1-(4-Ethylsulfonylphenyl)-4-(difluoromethyl)piperidine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2S/c1-2-21(19,20)13-5-3-12(4-6-13)18-9-7-11(8-10-18)14(15,16)17/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAVVYVBOQLEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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